Dehydroaripiprazole

Catalog No.
S644902
CAS No.
129722-25-4
M.F
C23H25Cl2N3O2
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroaripiprazole

CAS Number

129722-25-4

Product Name

Dehydroaripiprazole

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C23H25Cl2N3O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)

InChI Key

CDONPRYEWWPREK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Synonyms

dehydro-aripiprazole, dehydroaripiprazole

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl

Dehydroaripiprazole is a pharmacologically active metabolite of aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. Its chemical formula is C23H25Cl2N3O2C_{23}H_{25}Cl_{2}N_{3}O_{2} and it is known for its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while functioning as an antagonist at serotonin 5-HT2A receptors . This compound plays a significant role in the therapeutic effects of aripiprazole, contributing to its efficacy in managing various psychiatric disorders.

The mechanism of action of dehydroaripiprazole is likely similar to that of Aripiprazole. Aripiprazole is known to act as a partial dopamine D2 receptor agonist and a serotonin 5-HT2A receptor antagonist []. This means it partially activates dopamine D2 receptors and blocks serotonin 5-HT2A receptors, which is thought to contribute to its antipsychotic effects. While the exact mechanism of dehydroaripiprazole is not fully elucidated, its structural similarity to Aripiprazole suggests a potential shared mechanism.

Data on the specific safety profile of dehydroaripiprazole is scarce. However, given its close relation to Aripiprazole, potential side effects of Aripiprazole use might be a relevant reference point. These reported side effects include drowsiness, dizziness, nausea, and movement disorders []. More research is needed to definitively establish the safety profile of dehydroaripiprazole.

Pharmacokinetic Studies

  • Understanding drug metabolism: Researchers are interested in understanding how the body metabolizes Aripiprazole and the role Dehydroaripiprazole plays in this process. Studies investigate factors influencing the conversion of Aripiprazole to Dehydroaripiprazole, including individual variations in enzyme activity and potential interactions with other medications. This information helps determine appropriate dosing strategies and potential drug interactions.
  • Developing analytical methods: Developing accurate and sensitive methods to measure Dehydroaripiprazole in biological samples is crucial for pharmacokinetic studies. Researchers have established various analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, to quantify Dehydroaripiprazole in plasma and other matrices.

Investigating Therapeutic Effects

  • Contribution to Aripiprazole's efficacy: Some studies suggest that Dehydroaripiprazole might contribute to the antipsychotic and mood-stabilizing effects of Aripiprazole. Researchers are investigating the specific mechanisms by which Dehydroaripiprazole interacts with neurotransmitter systems in the brain, potentially complementing the actions of Aripiprazole.

Future Directions

  • Personalized medicine: Exploring the role of Dehydroaripiprazole in individual responses to Aripiprazole treatment could pave the way for personalized medicine. By understanding how Dehydroaripiprazole levels impact treatment outcomes, researchers might develop strategies to tailor treatment plans for individual patients.
  • Investigating broader applications: Dehydroaripiprazole's potential therapeutic effects beyond its role as a metabolite of Aripiprazole are being explored. Researchers are investigating its potential applications in treating other conditions, such as depression and bipolar disorder.

Dehydroaripiprazole undergoes several biochemical transformations. It is primarily formed through the oxidative metabolism of aripiprazole, involving the removal of hydrogen atoms from the molecule . The metabolic pathway includes reactions facilitated by cytochrome P450 enzymes, which convert aripiprazole into dehydroaripiprazole and other metabolites. These transformations can affect the pharmacokinetics and pharmacodynamics of the drug, influencing its therapeutic effects and side effects .

Dehydroaripiprazole exhibits significant biological activity, particularly in modulating dopaminergic and serotonergic systems. Studies indicate that it retains much of the pharmacological activity of aripiprazole, effectively influencing mood and cognition by balancing neurotransmitter levels in the brain . Its partial agonist activity at dopamine D2 receptors helps alleviate symptoms of schizophrenia while minimizing adverse effects commonly associated with traditional antipsychotics.

The synthesis of dehydroaripiprazole can be achieved through various methods, primarily starting from aripiprazole. One common approach involves:

  • Oxidation: Aripiprazole is subjected to oxidative conditions using reagents such as potassium permanganate or other oxidizing agents.
  • Isolation: The resulting dehydroaripiprazole is isolated through crystallization or chromatography techniques.

Alternative synthetic routes may involve modifications to the side chains or functional groups to enhance yield or purity .

Dehydroaripiprazole's primary application lies in its role as an active metabolite of aripiprazole, contributing to its therapeutic effects in treating mental health disorders. Additionally, recent studies suggest potential applications in other areas such as:

  • Antituberculosis Agents: Research indicates that derivatives of dehydroaripiprazole may possess antitubercular properties, opening avenues for new treatments against tuberculosis .
  • Neuropharmacology: Its unique receptor activity profile makes it a candidate for further investigation in neuropharmacological research aimed at developing new antipsychotic medications.

Interaction studies have demonstrated that dehydroaripiprazole interacts with various neurotransmitter receptors, notably dopamine and serotonin receptors. These interactions can influence both the efficacy and safety profiles of medications that are metabolized into this compound. Understanding these interactions is crucial for optimizing treatment regimens involving aripiprazole and its metabolites .

Several compounds share structural or functional similarities with dehydroaripiprazole. Below is a comparison highlighting their unique features:

Compound NameStructure SimilarityPrimary UseUnique Features
AripiprazoleParent compoundAntipsychotic for schizophrenia/bipolarPartial agonist activity at multiple receptors
OPC-14857Structural analogAntipsychoticEnhanced potency compared to aripiprazole
BrexpiprazoleStructural similarityAntipsychoticImproved receptor selectivity
CariprazineStructural similarityAntipsychoticUnique mechanism targeting D3 receptors

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.1323824 g/mol

Monoisotopic Mass

445.1323824 g/mol

Heavy Atom Count

30

Appearance

Solid powder

UNII

2S514OZH3B

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

129722-25-4

Metabolism Metabolites

Dehydro-aripiprazole is a known human metabolite of aripiprazole.

Wikipedia

Dehydroaripiprazole

Dates

Modify: 2023-08-15

Explore Compound Types